Ixazomib citrate is a prodrug of Ixazomib, a potent, reversible, and selective inhibitor of the 20S proteasome. [, , ] The 20S proteasome is a large protease complex responsible for degrading unneeded or damaged proteins tagged with ubiquitin. [] Ixazomib citrate is a second-generation proteasome inhibitor, distinguished from the first generation by its improved pharmacokinetic profile, increased potency, and reduced toxicity. [, ] This compound is of significant interest in scientific research due to its potential applications in various fields, including oncology, immunology, and virology.
Ixazomib citrate is a novel compound classified as a proteasome inhibitor, primarily utilized in the treatment of multiple myeloma. It is a member of the boronic acid group, which is known for its ability to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to an accumulation of pro-apoptotic factors and a reduction in anti-apoptotic proteins, ultimately promoting cancer cell death. The citrate form enhances the stability and bioavailability of Ixazomib, allowing for oral administration, which is advantageous compared to other proteasome inhibitors like Bortezomib that require intravenous administration.
Ixazomib citrate is derived from Ixazomib, which has been developed as part of a broader class of therapeutic agents targeting the proteasome pathway. It is classified under the chemical category of peptide boronic acids. The compound's chemical structure consists of a boron atom bonded to a carbon-based framework, which is critical for its mechanism of action against cancer cells.
The synthesis of Ixazomib citrate involves several key steps:
The synthesis can yield two isomeric forms of Ixazomib citrate, referred to as Form 1 and Form 2, depending on the cooling conditions during the reaction mixture processing .
Ixazomib citrate has a complex molecular structure characterized by its boronic acid moiety. The molecular formula is CHBNO, with a molecular weight of approximately 397.3 g/mol. The structure includes various functional groups such as carboxylic acids and amides that contribute to its biological activity.
The stereochemistry of Ixazomib citrate is also significant; it exists in different stereoisomeric forms that can influence its pharmacological properties . Detailed crystallographic studies have revealed insights into its solid-state forms, which are essential for understanding its stability and solubility characteristics .
The primary chemical reactions involved in the synthesis of Ixazomib citrate include:
These reactions are crucial not only for synthesizing Ixazomib citrate but also for ensuring that it retains its therapeutic efficacy when administered .
Ixazomib citrate exerts its therapeutic effects by inhibiting the proteasome's activity within cancer cells. The proteasome is responsible for degrading proteins that regulate cell cycle progression and apoptosis. By blocking this pathway, Ixazomib citrate leads to:
Research indicates that Ixazomib's mechanism involves both direct inhibition of proteasomal activity and modulation of signaling pathways associated with cell survival .
Ixazomib citrate exhibits several notable physical and chemical properties:
These properties are crucial for pharmaceutical development, influencing dosage forms and delivery mechanisms.
Ixazomib citrate has significant applications in oncology, particularly in treating multiple myeloma. Its oral bioavailability allows for easier patient compliance compared to traditional intravenous therapies. Additionally, ongoing research explores its potential use in combination therapies with other anticancer agents to enhance treatment efficacy.
Moreover, studies on its pharmacokinetics and pharmacodynamics continue to provide insights into optimizing dosing regimens and understanding resistance mechanisms in cancer therapy .
Ixazomib citrate (MLN9708) is a boronic acid-based prodrug with the chemical name (R)-2,2'-(2-(1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid citrate salt [3] [4]. Its molecular formula is C₂₀H₂₃BCl₂N₂O₉, with a molecular weight of 517.12 g/mol [3] [4]. The compound features a chiral center with the R-configuration, with the drug substance consisting of ≥99.0% R-enantiomer without evidence of chiral inversion in plasma [1].
The prodrug design centers on a boronic ester moiety that masks the active boronic acid pharmacophore. This esterification enhances the compound's physicochemical stability and oral bioavailability compared to its active metabolite, ixazomib (MLN2238) [1] [8]. The citrate counterion improves solubility and crystallization properties, facilitating pharmaceutical formulation. Upon administration, the boronic ester undergoes rapid hydrolysis under physiological conditions to release the active proteasome inhibitor, ixazomib, which contains the boronic acid functional group essential for proteasome binding [1] [6].
Table 1: Molecular Characteristics of Ixazomib Citrate
Property | Specification | Reference |
---|---|---|
CAS Number | 1239908-20-3 | [4] |
Molecular Formula | C₂₀H₂₃BCl₂N₂O₉ | [3] |
Exact Mass | 516.0874 Da | [4] |
Elemental Composition | C 46.45%; H 4.48%; B 2.09%; Cl 13.71%; N 5.42%; O 27.85% | [4] |
Chiral Purity | ≥99.0% R-enantiomer | [1] |
Salt Form | Citrate | [1] |
Ixazomib citrate undergoes rapid and complete hydrolysis to its biologically active form, ixazomib (MLN2238), upon exposure to aqueous environments or plasma. The hydrolysis reaction is non-enzymatic and occurs within minutes under physiological conditions (pH 7.4, 37°C), with the boronic ester bond cleaved to yield the boronic acid functionality [1] [8]. This transformation is critical for pharmacological activity, as MLN2238 is the species responsible for proteasome inhibition.
Pharmacokinetic studies demonstrate that the hydrolysis is so rapid that only the active metabolite (ixazomib) is detectable in systemic circulation following administration of the prodrug [1]. The hydrolysis kinetics follow first-order linear absorption characteristics, contributing to the predictable pharmacokinetic profile observed in clinical studies. The oral bioavailability of the active moiety is approximately 58%, indicating efficient prodrug conversion and absorption processes [1] [8].
The boronic acid group in ixazomib (MLN2238) forms reversible coordinate covalent bonds with the catalytic threonine residue in the β5 subunit of the 20S proteasome. This interaction specifically inhibits the chymotrypsin-like (β5) proteolytic activity with an IC₅₀ of 3.4 nM and a dissociation constant (Ki) of 0.93 nM [1] [2] [6]. The binding exhibits high selectivity for the β5 subunit, though at higher concentrations, ixazomib also inhibits the caspase-like (β1) and trypsin-like (β2) subunits with IC₅₀ values of 31 nM and 3500 nM, respectively [1] [6].
A key differentiator from first-generation proteasome inhibitors is ixazomib's faster proteasome dissociation half-life (t₁/₂ = 18 minutes) compared to bortezomib (t₁/₂ = 110 minutes) [1] [6]. This faster off-rate contributes to its distinct pharmacodynamic profile, allowing more rapid dissociation from blood proteasomes while maintaining prolonged inhibition in tumor tissue. The enhanced tissue distribution (volume of distribution at steady state = 20.2 L/kg) results in favorable tumor-to-blood area under the effect (AUE) ratios (2.03 for ixazomib vs. 0.26 for bortezomib in lymphoma xenograft models) [1] [6].
Table 2: Proteasome Inhibition Profile of Ixazomib (MLN2238)
Proteasome Subunit | Activity Type | IC₅₀ (nM) | Ki (nM) | Reference |
---|---|---|---|---|
β5 | Chymotrypsin-like | 3.4 | 0.93 | [2] [6] |
β1 | Caspase-like | 31 | - | [1] [7] |
β2 | Trypsin-like | 3500 | - | [1] [6] |
Ixazomib citrate demonstrates stability as a solid powder when stored under recommended conditions (0-4°C for short-term or -20°C for long-term storage), maintaining integrity for >5 years when properly stored [3] [4]. The compound appears as a white to off-white solid powder with a predicted relative density of 1.47 g/cm³ [4] [7].
Solubility studies reveal high solubility in organic solvents including DMSO (100 mg/mL, 193.37 mM) and ethanol (100 mg/mL, 193.37 mM), but extremely limited aqueous solubility (classified as insoluble in water) [3] [4] [7]. The compound is classified as a Biopharmaceutics Classification System (BCS) class 3 drug (high solubility, low permeability) [1]. Solution stability is pH-dependent, with optimal stability observed in slightly acidic to neutral conditions.
Table 3: Physicochemical Properties of Ixazomib Citrate
Property | Characteristics | Reference |
---|---|---|
Solid-state Appearance | White to off-white solid powder | [4] |
Solubility in DMSO | 100 mg/mL (193.37 mM) | [3] [7] |
Solubility in Ethanol | 100 mg/mL (193.37 mM) | [4] |
Aqueous Solubility | Insoluble | [3] [4] |
Storage Stability | >5 years at -20°C | [4] |
Solution Stability | Rapid hydrolysis in aqueous media | [1] [8] |
The compound's low permeability and high solubility profile present formulation challenges that were addressed through prodrug design and encapsulation strategies. The citrate salt form provides adequate solubility for oral formulation while maintaining stability in solid dosage forms. When in solution, the compound undergoes pH-dependent degradation, with accelerated decomposition observed under alkaline conditions [1]. This instability necessitates careful consideration in in vitro and in vivo experimental designs, with recommendations for fresh preparation of solutions immediately before use [3] [7].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: